

(±)-LY-426965 Dihydrochloride: A Technical Guide to its Discovery and History

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Compound of Interest		
Compound Name:	(±)-LY-426965 dihydrochloride	
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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of **(±)-LY-426965 dihydrochloride**, a potent and selective 5-HT1A receptor antagonist. The document details its synthesis, mechanism of action, and key preclinical findings. Quantitative data are presented in structured tables, and detailed methodologies for pivotal experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of this significant research compound.

Introduction

(±)-LY-426965 dihydrochloride is a notable arylpiperazine compound recognized for its potent and selective antagonist activity at the 5-HT1A receptor. Initially developed by Eli Lilly & Co., it has been a valuable pharmacological tool for investigating the role of the 5-HT1A receptor in various physiological processes.[1] As a full antagonist, it effectively blocks the receptor without eliciting any intrinsic agonist activity.[2] Preclinical studies have explored its potential therapeutic applications in conditions such as smoking cessation and depression-related disorders.[2][3] The dihydrochloride salt form enhances its solubility and stability for research purposes.[4]



Discovery and History

The development of (±)-LY-426965 emerged from research programs focused on discovering selective 5-HT1A receptor antagonists. While specific details of the initial discovery program at Eli Lilly & Co. are not extensively publicized, the scientific literature points to a strategy of analog development to improve upon earlier serotonergic modulators. The core structure, containing a quaternary center alpha to a carbonyl group, presented a significant synthetic challenge, the resolution of which was a key aspect of its development.[3] The (S)-(+)-enantiomer of LY-426965 has been identified as the more potent antagonist compared to the (R)-(-)-enantiomer.[4]

Chemical Synthesis

The synthesis of (±)-LY-426965, particularly its enantiomerically pure forms, has been achieved through sophisticated stereoselective methods. Two key strategies reported in the literature are Asymmetric Enantioselective Allylation and a Regio- and Stereoselective SN2' Reaction of an Allylic Picolinate.

Asymmetric Enantioselective Allylation

This approach focuses on the catalytic enantioselective allylation to construct the critical α -carbonyl quaternary carbon center.[3]

Experimental Protocol: Asymmetric Enantioselective Allylation (Conceptual Outline)

A key step involves the addition of a 3,3-disubstituted allyltrichlorosilane to an appropriate aldehyde (e.g., cyclohexanecarboxaldehyde) in the presence of a chiral bisphosphoramide catalyst. This reaction is designed to yield an adduct with a stereogenic quaternary center with high diastereoselectivity and enantioselectivity.[3] Subsequent chemical transformations are then employed to elaborate this intermediate into the final LY-426965 structure.

Regio- and Stereoselective SN2' Reaction of an Allylic Picolinate

This alternative synthesis route utilizes a stereoselective SN2' reaction to install the quaternary center.[5]



Experimental Protocol: Regio- and Stereoselective SN2' Reaction (Conceptual Outline)

The synthesis begins with the creation of an enantiopure allylic picolinate ester. This intermediate then undergoes an anti-selective SN2' reaction with a phenyl copper reagent (derived from PhMgBr and Cu(acac)2). This allylic substitution generates the quaternary center with high regioselectivity and chirality transfer.[5] The resulting product is then further modified through a series of steps, including oxidation and reductive amination, to yield LY-426965.[5]

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Pharmacological Profile Mechanism of Action

(±)-LY-426965 is a high-affinity antagonist of the 5-HT1A receptor. Its primary mechanism involves binding to the receptor and preventing the binding of the endogenous agonist, serotonin (5-HT). This blockade inhibits the downstream signaling cascades typically initiated by 5-HT1A receptor activation.

In Vitro Pharmacology

The antagonist properties of LY-426965 have been characterized in various in vitro assays. A key finding is its potent antagonist activity at the human 5-HT1A receptor, with a reported Ki value of 3.07 nM.[4]

Table 1: In Vitro Pharmacological Data for (±)-LY-426965

Parameter	Receptor	Species	Value	Reference
Ki	5-HT1A	Human	3.07 nM	[4]

Note: A comprehensive receptor selectivity profile with Ki values against a broader panel of receptors is not readily available in the public domain.

Experimental Protocol: [35S]GTPyS Binding Assay



The [35S]GTPyS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation. As an antagonist, LY-426965 inhibits the stimulation of [35S]GTPyS binding induced by a 5-HT1A receptor agonist like serotonin.[4]

Protocol Outline:

- Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT1A receptor or from brain tissue known to have high 5-HT1A receptor density (e.g., hippocampus).
- Assay Buffer: Prepare an assay buffer typically containing Tris-HCl, MgCl2, NaCl, and GDP.
- Reaction Mixture: In a 96-well plate, combine the membrane preparation, [35]GTPγS, a fixed concentration of a 5-HT1A agonist (e.g., serotonin), and varying concentrations of LY-426965.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [35S]GTPyS.
- Scintillation Counting: Quantify the amount of bound [35S]GTPyS using a scintillation counter.
- Data Analysis: Determine the IC₅₀ value of LY-426965 by plotting the inhibition of agoniststimulated [³⁵S]GTPγS binding against the concentration of LY-426965. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Pharmacology

Preclinical in vivo studies have utilized LY-426965 to investigate the physiological roles of the 5-HT1A receptor. For instance, it has been shown to block the increase in plasma glucose induced by the 5-HT1A receptor agonist 8-OH-DPAT.[1] Additionally, studies in rats have demonstrated that LY-426965 can reverse the effects of nicotine withdrawal on the auditory startle reflex.[6]

Experimental Protocol: Auditory Startle Reflex in a Rat Model of Nicotine Withdrawal







This model assesses anxiety-like behavior and sensorimotor reactivity, which are altered during nicotine withdrawal.

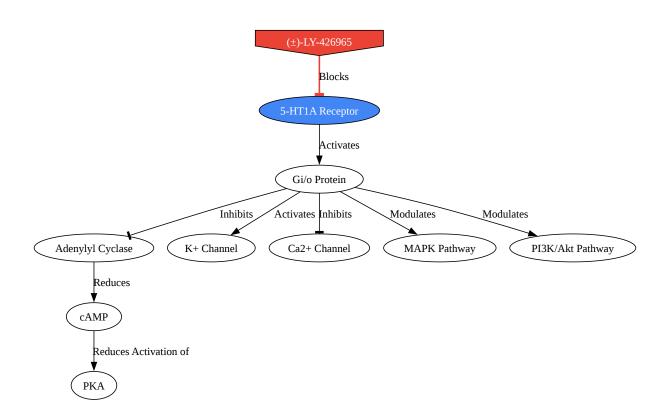
Protocol Outline:

- Animal Model: Use adult male rats.
- Nicotine Administration: Administer nicotine chronically, for example, via osmotic minipumps, to induce dependence.
- Withdrawal Induction: Induce withdrawal by removing the nicotine source.
- Drug Administration: Administer (±)-LY-426965 or vehicle control at specified doses and time points relative to the withdrawal period.
- Auditory Startle Testing: Place individual rats in a startle chamber. After an acclimation period
 with background white noise, present a series of acoustic startle stimuli (loud white noise
 bursts) and record the startle response (whole-body flinch) using a sensor platform.
- Data Analysis: Analyze the amplitude of the startle response across different treatment groups to determine the effect of LY-426965 on nicotine withdrawal-induced changes in reactivity.

Signaling Pathways

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. As an antagonist, (±)-LY-426965 blocks these signaling cascades.





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Conclusion

(±)-LY-426965 dihydrochloride is a well-characterized, potent, and selective 5-HT1A receptor antagonist that has played a significant role in advancing our understanding of serotonergic neurotransmission. Its complex synthesis has driven innovation in stereoselective chemistry. The detailed experimental protocols and pharmacological data presented in this guide provide a valuable resource for researchers in neuroscience, pharmacology, and drug development



who wish to utilize this compound in their studies or build upon the knowledge it has helped to generate. Further research to fully elucidate its receptor selectivity profile and in vivo pharmacokinetic properties would be beneficial.

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